molecular formula C12H22N2O3S B12113727 2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid

2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid

Cat. No.: B12113727
M. Wt: 274.38 g/mol
InChI Key: QPOSUQCJZVXRAE-UHFFFAOYSA-N
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Description

2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid is an organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a methylthio group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid typically involves the reaction of cyclohexylamine with a suitable carbonyl compound, followed by the introduction of a methylthio group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols, and may be carried out in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)ethanesulfonic acid: A buffering agent used in biological research.

    4-(Cyclohexylaminocarbonyl)phenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Uniqueness

2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for applications that require precise control over molecular interactions and reactions.

Properties

Molecular Formula

C12H22N2O3S

Molecular Weight

274.38 g/mol

IUPAC Name

2-(cyclohexylcarbamoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H22N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

QPOSUQCJZVXRAE-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)NC1CCCCC1

Origin of Product

United States

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